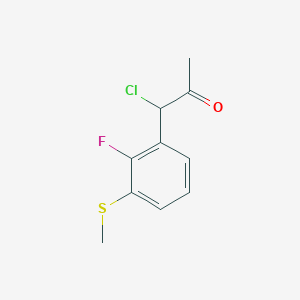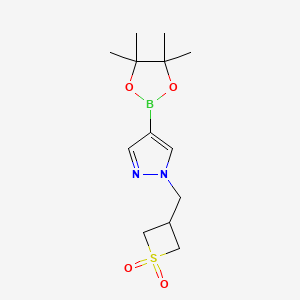
H-L-Lys(2-N3-Z)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-L-Lys(2-N3-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of an azide group (N3) and a protecting group (Z) on the lysine side chain. Such modifications are often used in peptide synthesis and bioconjugation techniques.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-L-Lys(2-N3-Z)-OH typically involves the protection of the lysine amino group, followed by the introduction of the azide group. Common protecting groups for the amino group include carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc). The azide group can be introduced via nucleophilic substitution reactions using sodium azide.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products:
Oxidation: Nitrenes and subsequent products.
Reduction: Primary amines.
Substitution: Triazole derivatives.
科学研究应用
Chemistry: H-L-Lys(2-N3-Z)-OH is used in peptide synthesis as a building block for creating modified peptides with azide functionalities, which can be further functionalized using click chemistry.
Biology: In biological research, this compound can be used to study protein-protein interactions, enzyme mechanisms, and cellular processes by incorporating it into peptides or proteins.
Industry: Used in the development of novel materials and bioconjugates for various industrial applications.
作用机制
The mechanism of action of H-L-Lys(2-N3-Z)-OH depends on its application. In click chemistry, the azide group reacts with alkynes to form stable triazole linkages. In biological systems, the compound can be incorporated into peptides or proteins, where it may influence the structure and function of the biomolecule.
相似化合物的比较
H-L-Lys(2-N3-Boc)-OH: Similar structure but with a different protecting group (Boc).
H-L-Lys(2-N3-Cbz)-OH: Similar structure but with a different protecting group (Cbz).
Uniqueness: The specific protecting group (Z) and the presence of the azide group make H-L-Lys(2-N3-Z)-OH unique in its reactivity and applications, particularly in click chemistry and peptide synthesis.
属性
分子式 |
C14H19N5O4 |
|---|---|
分子量 |
321.33 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C14H19N5O4/c15-11(13(20)21)6-3-4-8-17-14(22)23-9-10-5-1-2-7-12(10)18-19-16/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,17,22)(H,20,21)/t11-/m0/s1 |
InChI 键 |
PGNICAOCNIVZRV-NSHDSACASA-N |
手性 SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-] |
规范 SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


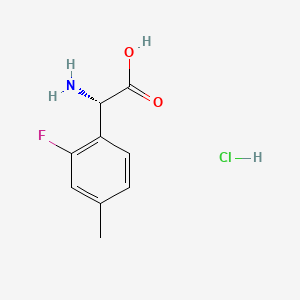
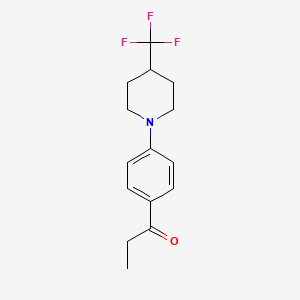
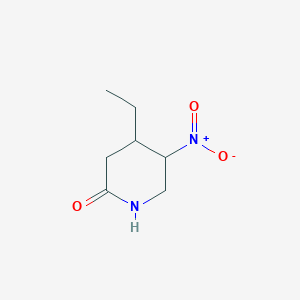
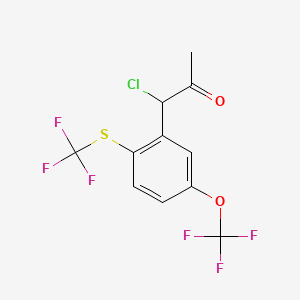
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
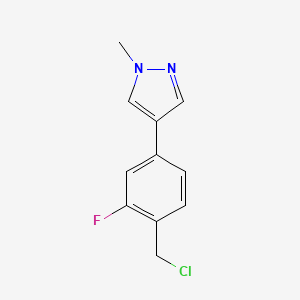
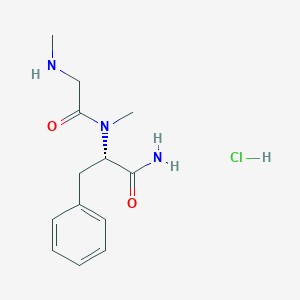
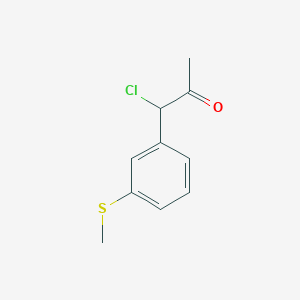
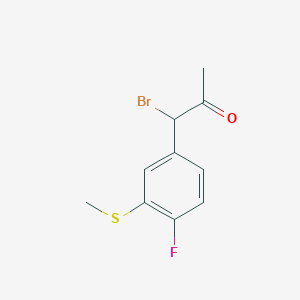
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
